

Thermodynamic properties of n-pentyl bromide

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Compound of Interest

Compound Name: 1-Bromopentane

Cat. No.: B041390

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An In-depth Technical Guide on the Thermodynamic Properties of n-Pentyl Bromide

Introduction

n-Pentyl bromide, also known as **1-bromopentane**, is a halogenated hydrocarbon with the chemical formula $C_5H_{11}Br$.^[1] It presents as a colorless to pale yellow, volatile liquid with a characteristic sweet odor.^{[1][2][3]} As a versatile alkylating agent and intermediate, n-pentyl bromide is frequently utilized in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals.^[3] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, reaction modeling, and purification in research and industrial settings.

This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of n-pentyl bromide, details the experimental protocols for their determination, and presents logical workflows for characterizing such compounds.

Physicochemical and Thermodynamic Data

The fundamental properties of n-pentyl bromide have been established through various experimental studies. This data is summarized in the tables below for clarity and ease of comparison.

Table 1: General Physicochemical Properties of n-Pentyl Bromide

Property	Value	Reference
IUPAC Name	1-Bromopentane	[4]
Synonyms	n-Amyl bromide, Pentyl bromide	[4]
CAS Number	110-53-2	[5][6]
Molecular Formula	C ₅ H ₁₁ Br	[1][4]
Molar Mass	151.045 - 151.05 g/mol	[1][7][8]
Appearance	Colorless to pale yellow liquid	[1][9][10]

| Odor | Sweet, characteristic |[1][2] |

Table 2: Key Thermodynamic and Physical Constants

Property	Value	Conditions	Reference
Melting Point	-95.25 °C to -95 °C (-139.45 °F to -139 °F)	1 atm	[2][5][10]
Boiling Point	129.7 °C to 130 °C (265.5 °F to 266 °F)	1 atm (760 mmHg)	[4][5][10]
Flash Point	31 °C (87.8 °F)	Closed cup	[2][5][10]
Autoignition Temp.	206 °C (402.8 °F)		[2][10]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-170.2 kJ/mol	298.15 K	[6]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-128.9 kJ/mol	298.15 K	[6][11]
Refractive Index (n_D)	1.444 - 1.445	20 °C	[5][8]
Surface Tension	26.95 dyn/cm		[8]
Dipole Moment	2.20 D		[8]
Solubility in Water	0.01266 g/100 g	25 °C	[6]

| Solubility in Solvents | Miscible with ether; soluble in alcohol | [[3][5] |

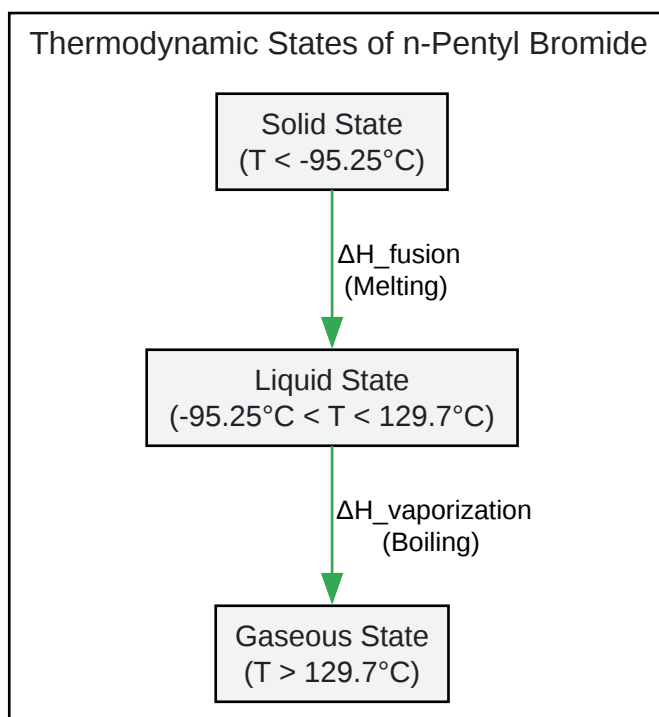
Table 3: Temperature-Dependent Thermodynamic Properties

Temperature (K)	Property	Value	Unit	Reference
292.35	Density (ρ)	1225.1	kg/m ³	[12]
298.15	Density (ρ)	1218.2	kg/m ³	[6]
303.15	Density (ρ)	1211.5	kg/m ³	[12]
313.15	Density (ρ)	1198.0	kg/m ³	[12]
323.15	Density (ρ)	1184.6	kg/m ³	[12]
292.35	Dynamic Viscosity (η)	0.941	mPa·s	[12]
303.15	Dynamic Viscosity (η)	0.825	mPa·s	[12]
313.15	Dynamic Viscosity (η)	0.729	mPa·s	[12]
323.15	Dynamic Viscosity (η)	0.651	mPa·s	[12]
298.15	Liquid Heat Capacity (Cp,liquid)	219.7	J/mol·K	[7][13]
290.7	Liquid Heat Capacity (Cp,liquid)	171.59	J/mol·K	[7][13]

| 206.6 | Liquid Heat Capacity (Cp,liquid) | 174.9 | J/mol·K |[7][13] |

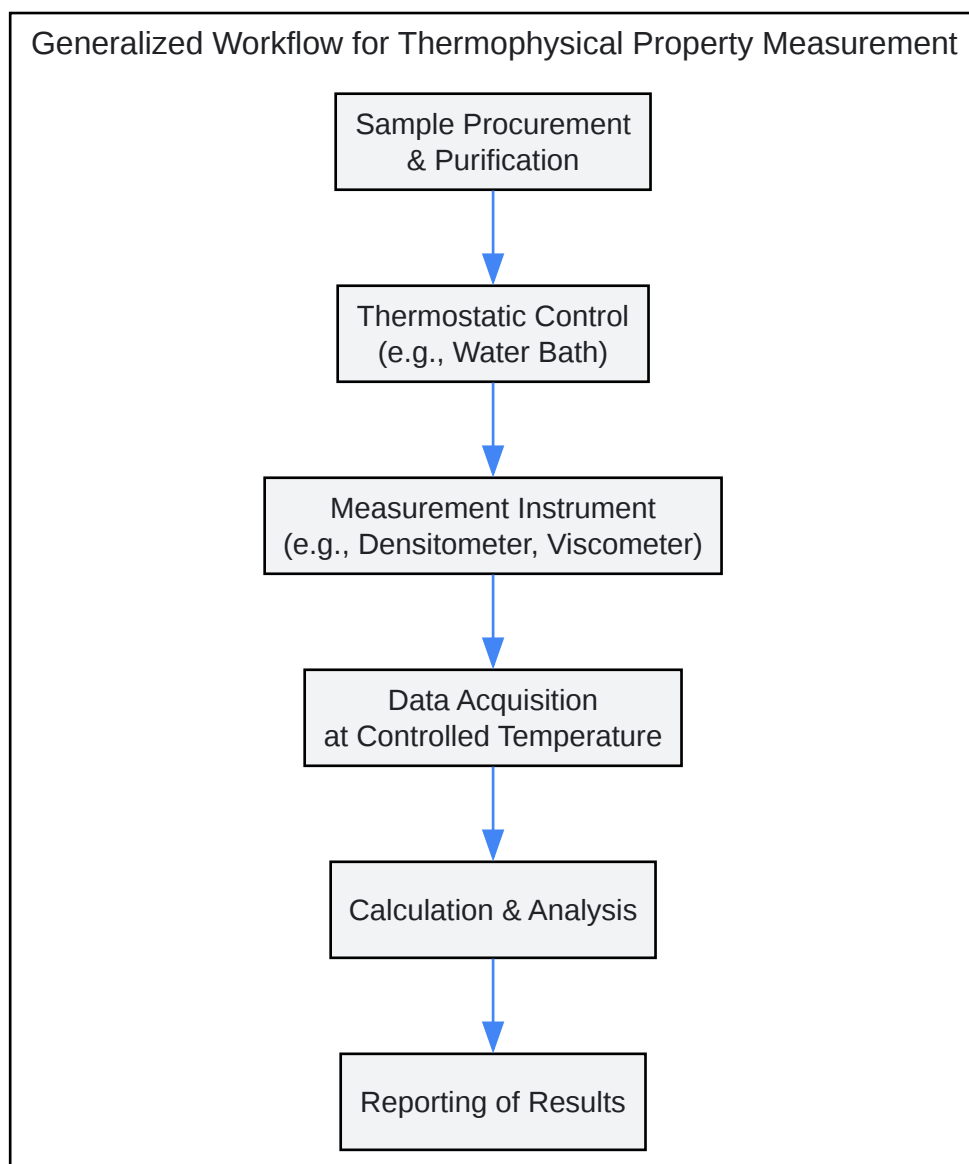
Logical and Experimental Workflows

Visualizing the relationships between physical states and the workflows for property determination can aid in understanding the characterization process.



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Caption: Relationship between temperature and the physical states of n-pentyl bromide.



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Caption: A generalized experimental workflow for determining temperature-dependent properties.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies.

Calorimetry for Heat Capacity and Enthalpy Determination

The heat capacity (C_p) and enthalpies of phase transitions (fusion, vaporization) are determined using calorimetry.

- Objective: To measure the amount of heat absorbed or released by n-pentyl bromide as a function of temperature.
- Methodology:
 - Differential Scanning Calorimetry (DSC): A precisely weighed sample of high-purity n-pentyl bromide is placed in a hermetically sealed pan, alongside an empty reference pan.
 - The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 5-10 K/min).
 - The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - The heat capacity is calculated from the heat flow signal. Enthalpies of fusion or vaporization are determined by integrating the area under the peak corresponding to the phase transition.
 - Historical determinations often used adiabatic calorimetry, which involves measuring the temperature rise of a sample after a known quantity of electrical energy is introduced.[\[7\]](#)

Density and Viscosity Measurements

Density and viscosity are fundamental physical properties that typically decrease with increasing temperature. A comprehensive study on 1-bromoalkanes, including n-pentyl bromide, measured these properties over a temperature range of 292.35 K to 323.15 K.[\[12\]](#)

- Objective: To determine the density and dynamic viscosity of liquid n-pentyl bromide at various temperatures.
- Methodology (as per cited literature):

- **Density Measurement:** A bicapillary pycnometer is used. The pycnometer is calibrated with deionized, doubly distilled water. It is then filled with the n-pentyl bromide sample and placed in a thermostatic water bath with high temperature stability (± 0.01 K). After thermal equilibrium is reached, the volume is measured, and the density is calculated from the known mass and volume.
- **Viscosity Measurement:** A suspended-level Ubbelohde viscometer is employed. The viscometer is filled with the sample and submerged in the same thermostatic bath. The flow time of the liquid between two marked points on the capillary is measured accurately. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity (η) is then obtained by multiplying the kinematic viscosity by the density ($\eta = \rho\nu$).^[12]

Surface Tension Determination

Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase.

- **Objective:** To measure the surface tension of liquid n-pentyl bromide.
- **Common Methodologies:**
 - **Du Noüy Ring Method:** A platinum-iridium ring is placed on the liquid surface. The force required to pull the ring from the surface is measured using a tensiometer. This force is directly related to the surface tension of the liquid.
 - **Pendant Drop Method:** The shape of a drop of liquid suspended from a capillary tip is analyzed. The shape is determined by the balance between surface tension and gravity. Computer analysis of the drop's image allows for a highly accurate calculation of the surface tension.
 - **Capillary Rise Method:** The height to which the liquid rises in a narrow capillary tube is measured. This height is proportional to the surface tension and inversely proportional to the liquid's density and the capillary's radius.

Conclusion

This guide consolidates the essential thermodynamic and physical properties of n-pentyl bromide from various scientific sources. The provided data, presented in structured tables, offers a reliable reference for professionals in chemical research and development. The outlined experimental protocols and workflows highlight the standard methodologies employed to characterize such compounds, ensuring data accuracy and reproducibility. These properties are fundamental to the safe handling, process optimization, and innovative application of n-pentyl bromide in its role as a key chemical intermediate.

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